molecular formula C5H4BrNOS B2908298 1-(2-broMothiazol-4-yl)ethanone CAS No. 128979-09-9

1-(2-broMothiazol-4-yl)ethanone

Cat. No. B2908298
CAS RN: 128979-09-9
M. Wt: 206.06
InChI Key: KMLXESRYDSFCOJ-UHFFFAOYSA-N
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Description

1-(2-broMothiazol-4-yl)ethanone is a chemical compound that belongs to the thiazole family. It has been widely used in scientific research for its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-broMothiazol-4-yl)ethanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
1-(2-broMothiazol-4-yl)ethanone has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Physiologically, it has been found to reduce inflammation and pain in animal models of inflammation. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

1-(2-broMothiazol-4-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have potent anti-inflammatory and antitumor properties, making it a valuable tool for studying these processes. However, there are also limitations to its use. It has been found to have low solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 1-(2-broMothiazol-4-yl)ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another direction is to explore its potential applications in drug discovery for the treatment of inflammatory diseases and cancer. It could also be used as a fluorescent probe for the detection of biomolecules in living cells. Further research is needed to fully understand the potential of 1-(2-broMothiazol-4-yl)ethanone in these areas.
In conclusion, 1-(2-broMothiazol-4-yl)ethanone is a valuable chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 1-(2-broMothiazol-4-yl)ethanone involves the reaction of 2-bromo-4-methylthiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at a moderate temperature. The resulting product is then purified by column chromatography to obtain pure 1-(2-broMothiazol-4-yl)ethanone.

Scientific Research Applications

1-(2-broMothiazol-4-yl)ethanone has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. In addition, it has been used as a building block for the synthesis of other chemical compounds with potential applications in drug discovery.

properties

IUPAC Name

1-(2-bromo-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLXESRYDSFCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128979-09-9
Record name 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
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